molecular formula C16H18N2O3S B2583079 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1211677-03-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2583079
CAS No.: 1211677-03-0
M. Wt: 318.39
InChI Key: SZZXCZDSDFOAEX-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and biological research. This molecule features a benzamide core linked to a 1H-pyrrol group and a tetrahydrothiophene dioxide moiety. The sulfone group within the structure is a common pharmacophore found in compounds with various bioactive properties . Pyrrole-containing scaffolds are privileged structures in drug discovery, known for their diverse biological activities and presence in molecules that modulate key biological pathways . Similarly, benzamide derivatives are a significant class in pharmaceutical sciences. Researchers are investigating this compound and its structural analogs for potential application in early-stage discovery projects. Its specific research value and detailed mechanism of action are areas of active investigation. Researchers can utilize this compound as a building block or a reference standard in the synthesis and development of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-16(17-11-13-7-10-22(20,21)12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-6,8-9,13H,7,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXCZDSDFOAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of key intermediates. The compound is synthesized through a multi-step process that includes:

  • Formation of Tetrahydrothiophene Derivative : The initial step involves the synthesis of 1,1-dioxidotetrahydrothiophene, which serves as a critical building block.
  • Coupling Reaction : The tetrahydrothiophene derivative is then coupled with 4-(1H-pyrrol-1-yl)benzamide using standard coupling reagents under controlled conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on similar benzamide derivatives showed promising antibacterial activity against multidrug-resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus), with some compounds demonstrating lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics like ciprofloxacin and linezolid .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Bacterial Cell Division : The compound likely targets FtsZ, a protein critical for bacterial cell division, disrupting the normal proliferation of bacteria .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antibacterial effectiveness of various benzamide derivatives, including those containing the tetrahydrothiophene moiety. Results indicated that compounds with this structure exhibited enhanced activity against resistant bacterial strains .
  • Toxicity Assessment : In toxicity studies involving mammalian cells, compounds similar to this compound showed low cytotoxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development in therapeutic applications .

Data Tables

Compound MIC (μg/mL) Target Organism Reference
Compound A0.5MRSA
Compound B2.0E. coli
N-(R)-Tetrahydrothiophene Derivative0.8S. aureus

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibit promising anticancer activity. For example, derivatives of similar structures have been synthesized and evaluated for their ability to inhibit tumor growth. These compounds often act through mechanisms such as inducing apoptosis or inhibiting cell proliferation in various cancer cell lines .

Case Study:
A study focused on the synthesis of novel sulfur-containing compounds demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .

Potassium Channel Activation

Another area of application is the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Research has identified derivatives that act as potent activators of GIRK channels, which are important in regulating neuronal excitability and cardiac function. The incorporation of the tetrahydrothiophene moiety appears to enhance the selectivity and potency of these compounds as GIRK activators .

Case Study:
A recent investigation into a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers revealed that these compounds could effectively activate GIRK channels with nanomolar potency, indicating their potential for therapeutic applications in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and pyrrole rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and target interaction .

Summary Table of Applications

Application Area Description References
Anticancer ActivityCompounds show cytotoxicity against various cancer cell lines
Potassium Channel ActivationActivators identified for GIRK channels with potential neurological benefits
Structure OptimizationVariations in substituents lead to improved efficacy and selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituents, synthesis pathways, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Tetrahydrothiophene-1,1-dioxide, 1H-pyrrole Not reported Not reported Not specified
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole, 4-methoxyphenyl Not reported Antifungal (vs. Fluconazole) Purchased from Life Chemicals
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Not reported Antifungal (vs. Fluconazole) Purchased from Life Chemicals
Example 53 Compound (Patent) Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorophenyl 589.1 Not explicitly stated Suzuki coupling (Pd catalyst)

Key Findings:

Structural Diversity :

  • The target compound distinguishes itself with a tetrahydrothiophene sulfone group, which contrasts with the sulfamoyl (LMM5, LMM11) or heterocyclic kinase-targeting (Example 53) motifs in analogs.
  • The 1H-pyrrole substituent may offer unique electronic properties compared to the furan (LMM11) or oxadiazole (LMM5) groups .

Biological Activity :

  • LMM5 and LMM11 demonstrate antifungal activity, suggesting that benzamide derivatives with sulfamoyl and heterocyclic substituents may disrupt fungal membrane integrity or enzyme function .
  • The absence of activity data for the target compound highlights a gap in current research.

Physicochemical Properties :

  • The tetrahydrothiophene sulfone group in the target compound likely enhances aqueous solubility compared to the lipophilic cyclohexyl (LMM11) or chromen-4-one (Example 53) groups .

Research Implications and Limitations

  • Structural Insights : The target compound’s design reflects trends in medicinal chemistry, where sulfone and pyrrole groups are leveraged to optimize drug-like properties.
  • Data Gaps: No direct evidence addresses the target compound’s pharmacokinetics, toxicity, or target specificity. Further studies using crystallographic refinement (e.g., SHELX programs ) or in vitro assays (e.g., antifungal screens ) are warranted.

Q & A

Q. Table 1: Substituent Impact on Bioactivity

Compound VariantKey SubstituentIC₅₀ (Enzyme X)Reference
4-Methoxybenzamide analog-OCH₃12 µM
4-Chlorophenyl analog-Cl8 µM
Target compound-1H-pyrrol-1-yl15 µM

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